

Mass Spectrometry Analysis of 1-bromo-4-(2-ethoxyethyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1-bromo-4-(2-ethoxyethyl)benzene

Cat. No.: B3106753

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **1-bromo-4-(2-ethoxyethyl)benzene**. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the characterization of aromatic compounds. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation.

Introduction

1-bromo-4-(2-ethoxyethyl)benzene is an aromatic compound of interest in various fields of chemical research and development. Its structure, featuring a brominated phenyl ring and an ethoxyethyl substituent, gives rise to a characteristic mass spectrometric behavior.

Understanding its fragmentation pattern is crucial for its unambiguous identification and for tracking its presence in complex mixtures. This guide will detail the expected mass spectral data and provide a robust experimental workflow for its analysis.

Predicted Mass Spectrum and Fragmentation

Due to the presence of bromine, the mass spectrum of **1-bromo-4-(2-ethoxyethyl)benzene** is expected to exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio, which results in two peaks of almost equal intensity separated by two mass-to-charge units (M and $M+2$).

Table 1: Predicted Mass Spectrometry Data for **1-bromo-4-(2-ethoxyethyl)benzene**

m/z (Predicted)	Ion Formula	Fragment Structure	Proposed Fragmentation Pathway	Relative Abundance
228/230	[C ₁₀ H ₁₃ BrO] ⁺	Molecular Ion	Ionization of the parent molecule	High
183/185	[C ₈ H ₈ Br] ⁺	[Br-C ₆ H ₄ -CH ₂] ⁺	Loss of ethoxy radical (•OCH ₂ CH ₃)	Moderate
171/173	[C ₇ H ₆ Br] ⁺	[Br-C ₆ H ₄ -C] ⁺	Benzylic cleavage with loss of C ₂ H ₅ O	Moderate
155/157	[C ₆ H ₄ Br] ⁺	Bromophenyl cation	Cleavage of the ethyl ether side chain	Moderate
129	[C ₁₀ H ₉] ⁺	[C ₆ H ₅ -CH=CH-O-CH ₂ CH ₃] ⁺	Loss of HBr from the molecular ion	Low
103	[C ₈ H ₇] ⁺	[C ₆ H ₅ -CH=CH] ⁺	Loss of bromine and ethoxy group	Low
77	[C ₆ H ₅] ⁺	Phenyl cation	Cleavage of all substituents from the ring	Low
45	[C ₂ H ₅ O] ⁺	Ethoxy cation	Cleavage of the ether bond	High

Experimental Protocols

This section provides a detailed methodology for the mass spectrometry analysis of **1-bromo-4-(2-ethoxyethyl)benzene**.

Sample Preparation

- Standard Solution Preparation: Prepare a 1 mg/mL stock solution of **1-bromo-4-(2-ethoxyethyl)benzene** in a suitable volatile organic solvent such as methanol or acetonitrile.

- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion analysis, or to an appropriate concentration for chromatographic introduction.

Instrumentation and Data Acquisition

- **Mass Spectrometer:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
- **Ionization Source:** Electron Ionization (EI) is a common technique for the analysis of such compounds. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.
- **EI Method Parameters:**
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Mass Range: m/z 40-400
- **ESI Method Parameters (for LC-MS):**
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Desolvation Gas Flow: 600 L/hr
 - Mass Range: m/z 50-500
- **Data Analysis:** Process the acquired data using appropriate software to identify the molecular ion and major fragment ions. Compare the experimental mass spectrum with the

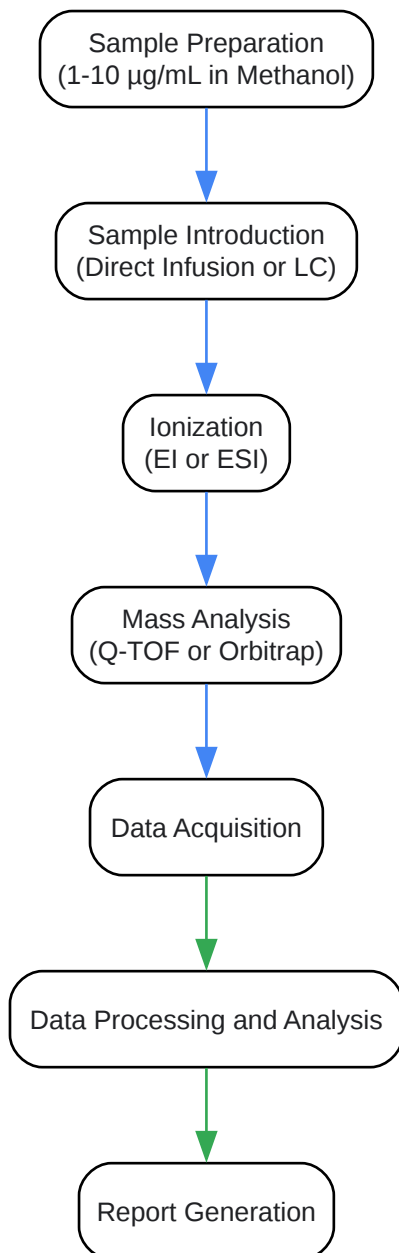
predicted fragmentation pattern.

Visualizations

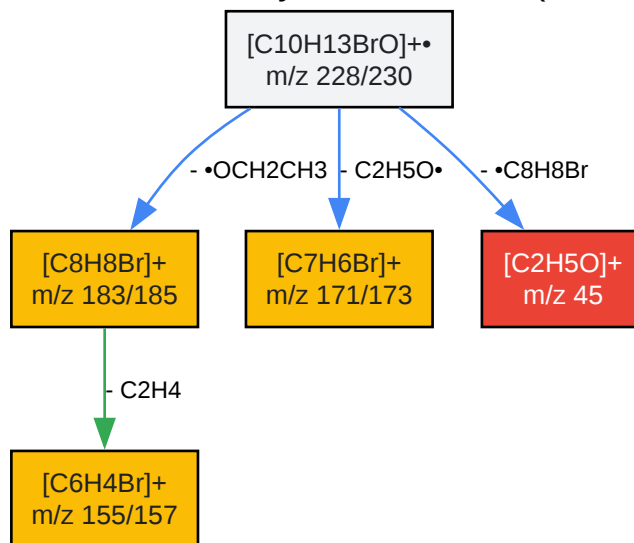
Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of **1-bromo-4-(2-ethoxyethyl)benzene**.

Experimental Workflow for MS Analysis



Proposed Fragmentation Pathway of 1-bromo-4-(2-ethoxyethyl)benzene



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